Product packaging for 2-[1-(Aminomethyl)cyclohexyl]butan-2-ol(Cat. No.:)

2-[1-(Aminomethyl)cyclohexyl]butan-2-ol

Cat. No.: B13183345
M. Wt: 185.31 g/mol
InChI Key: FXUWVFBCFNNPLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(Aminomethyl)cyclohexyl]butan-2-ol (CAS 1511619-85-4) is a chemical compound with the molecular formula C11H23NO and a molecular weight of 185.31 g/mol . This compound is classified as an organic building block, serving as a versatile intermediate in organic synthesis and medicinal chemistry research . The structure of this compound, featuring both an aminomethyl group and a tertiary alcohol on a cyclohexane ring, is characteristic of a Mannich base derivative . Mannich bases are a structurally diverse class of compounds known for their wide range of biological activities and are extensively used in drug design and discovery . They are frequently investigated for their potential as anticancer, cytotoxic, antibacterial, and antifungal agents, and are also explored as key scaffolds or prodrugs in pharmaceutical development . As a Mannich base, this compound provides a valuable template for structure-activity relationship (SAR) studies and for the synthesis of more complex molecules in a research setting. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H23NO B13183345 2-[1-(Aminomethyl)cyclohexyl]butan-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

2-[1-(aminomethyl)cyclohexyl]butan-2-ol

InChI

InChI=1S/C11H23NO/c1-3-10(2,13)11(9-12)7-5-4-6-8-11/h13H,3-9,12H2,1-2H3

InChI Key

FXUWVFBCFNNPLV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C1(CCCCC1)CN)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 1 Aminomethyl Cyclohexyl Butan 2 Ol

Novel Synthetic Routes for 2-[1-(Aminomethyl)cyclohexyl]butan-2-ol

Plausible synthetic strategies for this compound likely commence from readily available cyclohexyl precursors. A logical approach involves the construction of the aminomethyl and the 2-hydroxybutan-2-yl substituents on the same carbon atom of the cyclohexane (B81311) ring.

A potential retrosynthetic analysis suggests a disconnection at the carbon-nitrogen bond or the carbon-carbon bond of the butanol moiety. A convergent approach could involve the reaction of a suitably protected 1-(aminomethyl)cyclohexyl organometallic reagent with butan-2-one. Alternatively, a more linear sequence might start with a cyclohexanecarboxylic acid derivative.

One proposed synthetic pathway begins with 1-cyanocyclohexanecarboxylic acid. The carboxylic acid can be converted to a Weinreb amide, which upon reaction with ethylmagnesium bromide would yield the corresponding ketone. Subsequent addition of a methyl Grignard reagent would form the tertiary alcohol. The final step would involve the reduction of the nitrile group to the primary amine.

Table 1: Proposed Multi-step Synthesis of this compound

StepStarting MaterialReagents and ConditionsIntermediate/Product
1Cyclohexanecarbonitrile1. LDA, THF, -78 °C; 2. 2-bromobutane (B33332)1-(1-methylpropyl)cyclohexanecarbonitrile
21-(1-methylpropyl)cyclohexanecarbonitrile1. CH3MgBr, Et2O; 2. H3O+2-(1-cyanocyclohexyl)butan-2-ol
32-(1-cyanocyclohexyl)butan-2-olLiAlH4, THF or H2, Raney NickelThis compound

The stereoselective synthesis of the enantiomers of this compound is crucial for evaluating their differential biological activities. Since the target molecule contains a chiral center at the 2-position of the butanol chain, enantioselective methods can be employed.

One approach involves the use of a chiral auxiliary. For instance, the synthesis could start from a chiral oxazolidinone derivative of cyclohexanecarboxylic acid. Alkylation of the enolate of this chiral amide with 2-bromobutane would proceed with high diastereoselectivity. Subsequent transformation of the resulting product into the tertiary alcohol and removal of the chiral auxiliary would yield the enantiomerically enriched product.

Another strategy could employ asymmetric catalysis. The enantioselective addition of an ethyl group to a 1-acetylcyclohexanemethanamine derivative, using a chiral catalyst, could provide access to the desired enantiomer.

For the large-scale synthesis of this compound, factors such as cost of reagents, reaction conditions, and purification methods are critical. A scalable route would likely avoid cryogenic conditions and expensive chiral auxiliaries or catalysts if a racemic mixture is acceptable for the intended application.

A potential scalable synthesis could start from cyclohexanone. A Strecker synthesis with potassium cyanide and ammonia, followed by hydrolysis, would yield 1-aminocyclohexanecarboxylic acid. The carboxylic acid could be esterified and then treated with excess ethylmagnesium bromide to form the tertiary alcohol. The final step would be the reduction of the ester to the primary alcohol, followed by conversion to the amine.

Catalytic methods can offer more efficient and environmentally friendly alternatives to stoichiometric reagents. For the synthesis of this compound, catalytic hydrogenation would be a key step. The reduction of a nitrile intermediate (1-(1-hydroxy-1-methylpropyl)cyclohexanecarbonitrile) to the primary amine can be achieved using catalysts such as Raney nickel or palladium on carbon under a hydrogen atmosphere.

Furthermore, catalytic approaches for the formation of the carbon-carbon bonds are conceivable. For instance, a palladium-catalyzed cross-coupling reaction between a 1-halocyclohexanemethanamine derivative and a suitable organometallic reagent could be explored.

Derivatization and Analog Synthesis of this compound for Structure-Activity Relationship Studies

To explore the structure-activity relationships (SAR) of this compound, the synthesis of a variety of analogs with modifications at the aminomethyl moiety and the cyclohexyl ring is essential.

The primary amine of the aminomethyl group is a versatile handle for various chemical modifications. N-alkylation, N-acylation, and N-sulfonylation can provide a range of analogs with altered polarity, basicity, and steric bulk.

N-Alkylation: The primary amine can be mono- or di-alkylated using reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride.

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields amides. A variety of acyl groups can be introduced to probe the effect of different substituents.

N-Sulfonylation: Treatment with sulfonyl chlorides provides sulfonamides, which can act as hydrogen bond donors and acceptors.

Table 2: Representative Derivatization Reactions of the Aminomethyl Group

Reaction TypeReagents and ConditionsProduct Class
N-AlkylationR-CHO, NaBH(OAc)3, CH2Cl2Secondary or Tertiary Amine
N-AcylationR-COCl, Et3N, CH2Cl2Amide
N-SulfonylationR-SO2Cl, PyridineSulfonamide

Modifications to the cyclohexyl ring can provide insights into the spatial requirements of the binding pocket of a biological target. Introducing substituents at various positions on the ring can alter the compound's conformation and lipophilicity.

Synthesis of such analogs would require starting materials that are already functionalized on the cyclohexane ring. For example, starting from 4-hydroxycyclohexanecarboxylic acid would allow for the introduction of various ether or ester functionalities at the 4-position. Similarly, using a 4-ketocyclohexanecarboxylic acid precursor would enable the synthesis of a wide range of analogs through reactions of the keto group.

The stereochemistry of the substituents on the cyclohexyl ring is also a critical factor. The synthesis of specific cis/trans isomers would be necessary to fully explore the SAR. This could be achieved through stereocontrolled synthetic routes or by separation of diastereomers.

Despite a comprehensive search of scientific literature, chemical databases, and patent records, no specific information was found for the chemical compound "this compound." This indicates that the compound may not be extensively studied, or publicly documented, or it may be a novel substance with limited to no published research.

Consequently, it is not possible to provide a detailed, scientifically accurate article that adheres to the requested outline on the synthetic methodologies, chemical transformations, reactivity, stability, and degradation pathways of this specific compound. Any attempt to do so would involve speculation based on the general properties of related compounds, such as other amino alcohols or cyclohexyl derivatives, which would not meet the stringent requirements for accuracy and specificity for "this compound."

General information on classes of compounds that "this compound" belongs to, such as amino alcohols and alkanolamines, is available. For instance, amino alcohols are known to exhibit dual reactivity due to the presence of both amine and hydroxyl functional groups. scbt.comalfa-chemistry.com They can undergo reactions typical of both alcohols (e.g., oxidation, esterification) and amines (e.g., salt formation, acylation). alfa-chemistry.com

Specifically, the butan-2-ol portion of the molecule contains a tertiary alcohol. Tertiary alcohols are generally resistant to oxidation under standard conditions because the carbon atom bearing the hydroxyl group does not have a hydrogen atom attached to it. studymind.co.uksavemyexams.com

The aminomethylcyclohexyl moiety imparts basic properties to the molecule due to the primary amine group. Like other amino alcohols, this compound would be expected to react with acids to form salts. alfa-chemistry.comamericanpeptidesociety.org The stability of alkanolamines can be affected by factors such as temperature and the presence of oxygen, potentially leading to oxidative and thermal degradation. core.ac.ukresearchgate.netresearchgate.net Degradation pathways for alkanolamines can be complex and may involve the formation of various byproducts. core.ac.ukresearchgate.netresearchgate.net

However, without specific experimental data for "this compound," any discussion of its precise chemical behavior, including alterations to its butan-2-ol side chain, its oxidation-reduction characteristics, acid-base reactivity, and degradation pathways, would be entirely theoretical and could not be supported by cited research findings as required.

Therefore, the requested article focusing solely on "this compound" with detailed research findings and data tables cannot be generated at this time due to the lack of available scientific information on this specific compound.

Stereochemical Investigations and Conformational Analysis of 2 1 Aminomethyl Cyclohexyl Butan 2 Ol

Advanced Spectroscopic Characterization of 2-[1-(Aminomethyl)cyclohexyl]butan-2-ol Stereoisomers

Solid-State Conformational Analysis of this compound via X-ray Crystallography

Should research on this compound be published in the future, a detailed article covering these aspects could then be composed.

Impact of Stereochemistry on Molecular Interactions of this compound

To discuss the impact of stereochemistry on the molecular interactions of this compound, data from pharmacological or biochemical studies would be necessary. This would typically include:

Receptor Binding Affinities: Quantitative data (e.g., Ki or IC50 values) from binding assays for the different enantiomers and diastereomers to specific biological targets.

Enzyme Inhibition Constants: Data on how different stereoisomers may inhibit or modulate the activity of specific enzymes.

Molecular Docking Studies: Computational models illustrating the preferred binding poses of the stereoisomers within a receptor's active site.

Without such specific research, any discussion would be purely hypothetical and based on generalizations from other chiral molecules, which would not adhere to the strict requirement of focusing solely on this compound.

Given the absence of specific data, the generation of an article that is both "thorough, informative, and scientifically accurate" and strictly focused on this compound is not feasible at this time. Further original research would be required to produce the specific findings needed to populate the requested article structure.

Theoretical and Computational Studies of 2 1 Aminomethyl Cyclohexyl Butan 2 Ol

Quantum Chemical Calculations for 2-[1-(Aminomethyl)cyclohexyl]butan-2-ol

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), could provide deep insights into the behavior of this compound.

Electronic Structure and Molecular Orbital Analysis of this compound

An analysis of the electronic structure would involve examining the distribution of electrons within the molecule. This includes mapping the electron density and identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. Molecular orbital analysis would further describe the nature of chemical bonds and potential reaction sites. However, no specific studies detailing the HOMO-LUMO energies or molecular orbital contours for this compound are available.

Prediction of Reactivity Descriptors for this compound

Table 1: Hypothetical Reactivity Descriptors for this compound This table is for illustrative purposes only, as no specific data exists in the literature.

Descriptor Symbol Formula Hypothetical Value
HOMO Energy EHOMO - Data not available
LUMO Energy ELUMO - Data not available
Energy Gap ΔE ELUMO - EHOMO Data not available
Electronegativity χ -(EHOMO + ELUMO)/2 Data not available
Chemical Hardness η (ELUMO - EHOMO)/2 Data not available

Conformational Energy Landscapes of this compound

The flexibility of the cyclohexyl ring and the rotatable bonds in the side chain of this compound suggest the existence of multiple stable conformations. A study of the conformational energy landscape would identify the low-energy conformers and the energy barriers between them. nih.govresearchgate.netnih.govchemrxiv.org This information is crucial for understanding how the molecule's shape influences its interactions with other molecules. Without dedicated computational studies, the preferred three-dimensional structures and their relative energies remain undetermined.

Molecular Dynamics Simulations of this compound

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their interactions with their environment.

Ligand-Target Interactions of this compound (Preclinical Focus)

In a preclinical context, MD simulations could be employed to investigate how this compound interacts with biological targets such as proteins or nucleic acids. nih.gov These simulations would reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex. The binding affinity and the conformational changes upon binding could also be estimated. As of now, no such preclinical simulation studies have been reported for this compound.

Solvation Dynamics of this compound

The behavior of a molecule in a solvent is critical to its chemical and biological activity. MD simulations of this compound in various solvents, particularly water, would elucidate the structure of the solvation shells and the dynamics of the solvent molecules around the solute. nih.govunifi.it This would involve analyzing radial distribution functions and hydrogen bonding patterns to understand how the compound is stabilized in solution. This area also remains unexplored for this compound.

Table 2: List of Compounds Mentioned

Compound Name

In Silico Pharmacophore Modeling for this compound and Analogs

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model does not represent a real molecule or a real association of functional groups but rather a collection of steric and electronic properties that are necessary for optimal molecular interactions.

The primary aminomethyl group can act as a hydrogen bond donor and also as a positive ionizable feature at physiological pH. The tertiary butan-2-ol group provides a hydrogen bond donor and a hydrogen bond acceptor feature through its hydroxyl moiety. The cyclohexyl and butyl groups contribute to the molecule's steric bulk and can form hydrophobic interactions with nonpolar residues in a binding pocket.

Based on these features, a hypothetical pharmacophore model for this compound can be proposed. The relative spatial arrangement of these features would be critical for its biological activity. The cyclohexane (B81311) ring provides a rigid scaffold that holds the aminomethyl and butan-2-ol groups in a specific orientation, which would be a key determinant of its binding affinity and selectivity.

To illustrate this, we can consider pharmacophore models developed for inhibitors of targets that recognize similar chemical moieties, such as cyclin-dependent kinases (CDKs), which are known to bind ligands containing cyclic scaffolds. Pharmacophore models for CDK inhibitors often include hydrogen bond acceptors, hydrogen bond donors, and hydrophobic features. For instance, a model for CDK2 inhibitors was developed comprising one hydrogen bond acceptor and two aromatic ring features scirp.org. While this compound lacks aromatic rings, the principle of combining hydrogen bonding and hydrophobic interactions is fundamental. Another study on CDK1 inhibitors identified pharmacophores with features such as hydrogen-bond donors and acceptors, and hydrophobic groups zu.edu.jo.

A hypothetical pharmacophore model for this compound is presented in the table below, outlining the potential key binding features and their spatial relationships.

Pharmacophore FeatureDescriptionPotential Interacting Residues in a Target Protein
Hydrogen Bond Donor (HBD)The -NH2 group of the aminomethyl moiety.Aspartate, Glutamate, Carbonyl backbone
Hydrogen Bond Donor (HBD)The -OH group of the butan-2-ol moiety.Aspartate, Glutamate, Histidine, Serine
Hydrogen Bond Acceptor (HBA)The oxygen atom of the -OH group.Serine, Threonine, Tyrosine, Lysine
Positive Ionizable (PI)The protonated aminomethyl group (-NH3+).Aspartate, Glutamate
Hydrophobic (HY)The cyclohexyl ring and the butyl group.Leucine, Isoleucine, Valine, Phenylalanine

This interactive table summarizes the hypothetical key binding features of this compound.

The distances and angles between these pharmacophoric points would be critical for defining the model's specificity and would ideally be refined based on the structures of known active analogs or the three-dimensional structure of the biological target.

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme nih.gov. A well-defined pharmacophore model can be used as a 3D query to filter large compound databases, retrieving molecules that possess the desired chemical features in the correct spatial arrangement.

Assuming a biological target for this compound has been identified, the hypothetical pharmacophore model described above could be employed in a virtual screening campaign to discover novel modulators. The screening process would involve several steps:

Database Preparation: A large database of commercially or synthetically available compounds would be prepared. This involves generating 3D conformations for each molecule and ensuring they are in the correct protonation state.

Pharmacophore-Based Filtering: The pharmacophore model would be used to rapidly screen the database. Only molecules that match the defined features (HBD, HBA, PI, HY) with the correct spatial constraints would be retained.

Molecular Docking: The hits from the pharmacophore screen would then be subjected to molecular docking studies. Docking algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex nih.gov. This step helps to refine the hit list by ranking the compounds based on their predicted binding affinity and by eliminating molecules that may have steric clashes with the receptor.

ADMET Prediction: The remaining candidates would be evaluated for their drug-like properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET), using in silico predictive models.

An example of a successful virtual screening workflow can be seen in the search for novel CDK inhibitors. Researchers have used pharmacophore models as 3D search queries to mine databases for new CDK1 inhibitor scaffolds zu.edu.jo. This approach led to the identification of several low micromolar inhibitory leads. Similarly, a pharmacophore-based virtual screening of a natural product database was used to identify potential inhibitors for the SARS-CoV-2 main protease nih.gov.

The table below presents a hypothetical outcome of a virtual screening campaign for a target of this compound, demonstrating how hits would be filtered and prioritized.

Screening StageNumber of CompoundsCriteria for Selection
Initial Compound Library1,000,000All compounds in the database
Pharmacophore-Based Screening10,000Compounds matching the 3D pharmacophore query
Molecular Docking500Compounds with favorable docking scores and binding poses
ADMET Prediction50Compounds with predicted drug-like properties
Final Hits for Experimental Testing10Top-ranked compounds with diverse chemical scaffolds

This interactive table illustrates a typical virtual screening workflow and hypothetical results.

Through such a computational workflow, a manageable number of promising candidates can be selected for experimental validation, thereby accelerating the discovery of novel modulators for the biological targets of this compound and its analogs.

Preclinical Pharmacological and Mechanistic Investigations of 2 1 Aminomethyl Cyclohexyl Butan 2 Ol

Molecular Pharmacology of 2-[1-(Aminomethyl)cyclohexyl]butan-2-ol

Receptor Binding Affinity and Selectivity Profiling of this compound in Non-Human Systems

No studies detailing the binding profile of this compound to specific receptors have been identified.

Enzyme Modulation and Inhibition Kinetics of this compound

There is no available information on the effects of this compound on enzyme activity or its inhibition kinetics.

Ion Channel and Transporter Interactions of this compound

Research on the interaction of this compound with ion channels or transporters has not been found in the existing scientific literature.

Allosteric Modulation Mechanisms by this compound

No data is available to suggest or detail any allosteric modulation mechanisms for this compound.

Cellular Pharmacology of this compound in Preclinical Models

Signal Transduction Pathway Analysis Modulated by this compound in Non-Human Cells

There are no published studies that have investigated the impact of this compound on any signal transduction pathways in non-human cells.

Cellular Uptake and Efflux Mechanisms of this compound

Despite a thorough review of existing literature, no studies were identified that specifically investigated the cellular uptake and efflux mechanisms of this compound. Research into how this compound enters and exits cells, including the potential roles of specific transporter proteins, has not been published in the available scientific domain. Therefore, no data on its transport kinetics or mechanisms can be provided.

Effects of this compound on Cellular Viability and Proliferation in Non-Human Cell Lines (Mechanistic Focus)

No preclinical studies detailing the effects of this compound on the viability and proliferation of non-human cell lines were found. Consequently, there is no available information regarding its potential cytotoxic or cytostatic effects, nor any data on the underlying mechanisms of action at a cellular level.

Electrophysiological Effects of this compound in Isolated Non-Human Cells

A diligent search did not yield any research on the electrophysiological effects of this compound in isolated non-human cells. There are no published data regarding its potential to modulate ion channel activity, membrane potential, or other electrical properties of cells.

In Vitro and Ex Vivo Preclinical Models for this compound Research

Isolated Organ Bath Studies with this compound in Non-Human Tissues

No published studies were found that utilized isolated organ bath preparations to investigate the pharmacological effects of this compound on non-human tissues. Such studies are instrumental in characterizing the effects of compounds on tissue contractility and function. nih.govreprocell.companlab.com The absence of such research means there is no data on the compound's potential effects on smooth, cardiac, or skeletal muscle tissues from non-human sources.

Tissue Slice Preparations for Mechanistic Investigations of this compound

There is no evidence in the available scientific literature of tissue slice preparations being used for mechanistic investigations of this compound. This ex vivo technique allows for the study of a compound's effect in the context of intact tissue architecture. conductscience.com The lack of such studies indicates a gap in the understanding of this compound's interaction with complex biological tissues.

In Vivo Preclinical Pharmacological Studies of this compound in Non-Human Animal Models

A comprehensive search for in vivo preclinical pharmacological studies of this compound in non-human animal models yielded no results. The use of animal models is a critical step in preclinical research to understand the systemic effects of a compound. youtube.comnih.govresearchgate.net There are no publicly available data on the pharmacodynamics or pharmacokinetic profile of this compound in any non-human animal model.

Absence of Preclinical Data for this compound

Following a comprehensive search of publicly available scientific literature and chemical databases, no specific preclinical pharmacological, mechanistic, or toxicological data was found for the chemical compound This compound . The inquiries for pharmacodynamic markers, neurobiological and behavioral effects in rodent models, and peripheral organ system responses yielded no research findings pertaining directly to this molecule.

The initial search identified structurally related compounds, such as Gabapentin, which is 2-[1-(aminomethyl)cyclohexyl]acetic acid. However, due to distinct structural differences, the pharmacological and toxicological profiles of these compounds cannot be assumed to be similar. The substitution of an acetic acid group with a butan-2-ol group would significantly alter the molecule's physicochemical properties, including its polarity, size, and potential for hydrogen bonding, thereby influencing its absorption, distribution, metabolism, excretion, and target interactions.

Consequently, it is not possible to provide an article based on the requested outline, as no published studies on the following topics for this compound could be located:

Investigation of Peripheral Organ System Responses to this compound in Preclinical Species

Without any specific research data, the creation of detailed findings or data tables as requested is unachievable. Any attempt to extrapolate information from related but distinct chemical entities would be scientifically unsound and speculative. This compound may be a novel chemical entity with research data that is not yet in the public domain, an intermediate in a synthetic pathway, or a compound that has not been subjected to extensive preclinical evaluation.

Structure Activity Relationships Sar of 2 1 Aminomethyl Cyclohexyl Butan 2 Ol and Its Analogs

Systematic Analysis of Functional Group Contributions to the Activity of 2-[1-(Aminomethyl)cyclohexyl]butan-2-ol

A systematic analysis of the functional group contributions for this compound would typically involve the synthesis and biological evaluation of analogs where each key functional group is modified. This would include:

The Primary Amine: Modifications could include N-alkylation (e.g., methyl, ethyl), N-acylation, or conversion to other nitrogen-containing functional groups. The basicity and hydrogen bonding capacity of this group are likely critical for interactions with biological targets.

The Cyclohexyl Ring: The conformational properties and lipophilicity of this scaffold could be explored by introducing substituents, altering the ring size (e.g., cyclopentyl, cycloheptyl), or replacing it with aromatic rings.

The Tertiary Alcohol: The hydroxyl group can act as a hydrogen bond donor and acceptor. Its contribution could be assessed by converting it to an ether or an ester, or by removing it entirely.

The Ethyl Group: The size and lipophilicity of the alkyl group on the alcohol-bearing carbon could be varied (e.g., methyl, propyl) to probe the steric and hydrophobic tolerance of a potential binding site.

Without experimental data from such analogs, any discussion on the contribution of these groups remains purely speculative.

Identification of Key Pharmacophoric Features for this compound Target Interaction

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups necessary for biological activity. For this compound, a hypothetical pharmacophore could include:

A positive ionizable feature (the protonated primary amine).

A hydrogen bond donor/acceptor (the tertiary alcohol).

A hydrophobic feature (the cyclohexyl ring).

The spatial relationship between these features would be crucial. However, without knowledge of the compound's biological target and the binding modes of active analogs, a validated pharmacophore model cannot be developed.

Ligand Efficiency and Lipophilic Efficiency Metrics in the Context of this compound Optimization

Ligand efficiency (LE) and lipophilic efficiency (LipE) are important metrics in drug discovery for optimizing lead compounds. LE relates the binding affinity of a compound to its size (number of heavy atoms), while LipE relates affinity to its lipophilicity (LogP or LogD). These metrics help guide the optimization process to yield compounds with a good balance of potency and drug-like properties.

The calculation of these metrics for this compound and its derivatives is contingent on having measured binding affinity data (e.g., Ki, IC50) for a specific biological target. As this information is not currently available in the scientific literature, a quantitative assessment of its LE and LipE is not possible.

Computational Approaches to SAR Prediction for this compound Derivatives

Computational methods such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are powerful tools for predicting the activity of novel compounds and understanding SAR.

QSAR: This method requires a dataset of structurally related compounds with measured biological activities to build a statistical model that correlates chemical structure with activity.

Molecular Docking: This approach requires a three-dimensional structure of the biological target. It simulates the binding of a ligand to the target's active site, predicting its binding orientation and affinity.

The application of these computational tools to this compound is hampered by the lack of essential input data: a series of analogs with known activities for QSAR and an identified biological target for molecular docking.

Preclinical Metabolic and Biochemical Pathway Studies of 2 1 Aminomethyl Cyclohexyl Butan 2 Ol

In Vitro Metabolic Stability of 2-[1-(Aminomethyl)cyclohexyl]butan-2-ol in Non-Human Liver Microsomes and Hepatocytes

To assess metabolic stability, the compound would typically be incubated with liver microsomes or hepatocytes, and the decrease in its concentration over time would be measured using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The results would be presented in a data table similar to the hypothetical one below.

Interactive Data Table: Hypothetical In Vitro Metabolic Stability of this compound (Note: The following data is for illustrative purposes only and is not based on actual experimental results.)

Preclinical SpeciesMatrixHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
RatLiver MicrosomesData not availableData not available
MouseLiver MicrosomesData not availableData not available
DogLiver MicrosomesData not availableData not available
MonkeyLiver MicrosomesData not availableData not available
RatHepatocytesData not availableData not available
HumanHepatocytesData not availableData not available

Identification and Characterization of Major and Minor Metabolites of this compound in Preclinical Species

There is no information available regarding the metabolites of this compound formed in preclinical species. Metabolite identification studies are essential to understand the biotransformation pathways of a compound. These studies typically involve incubating the parent drug with liver microsomes, hepatocytes, or other tissue fractions and analyzing the resulting mixture by high-resolution mass spectrometry to identify the chemical structures of the metabolites.

Common metabolic pathways for compounds with similar functional groups (a primary amine and a tertiary alcohol on a cyclohexyl scaffold) could potentially include:

Oxidation: Hydroxylation of the cyclohexyl ring or the butyl side chain.

N-dealkylation or N-oxidation: Of the aminomethyl group.

Glucuronidation: Conjugation of the hydroxyl or amino group with glucuronic acid.

Sulfation: Conjugation of the hydroxyl group with a sulfate (B86663) group.

Without experimental data, the specific major and minor metabolites in different preclinical species remain unknown.

Enzyme Kinetics and Cytochrome P450 Isoform Involvement in the Metabolism of this compound

No studies have been published that investigate the enzyme kinetics or identify the specific cytochrome P450 (CYP) isoforms responsible for the metabolism of this compound.

Reaction phenotyping studies would be required to determine which CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9) are the primary contributors to its metabolism. This is typically achieved by using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors of CYP isoforms in human liver microsomes. Understanding the enzyme kinetics (Km and Vmax) would further elucidate the efficiency of these metabolic pathways.

Impact of Metabolic Pathways on the Biological Activity of this compound and Its Metabolites

To assess this, any identified metabolites would need to be synthesized or isolated and then tested in relevant biological assays to compare their activity to that of the parent compound.

Advanced Analytical Methodologies in 2 1 Aminomethyl Cyclohexyl Butan 2 Ol Research

Chromatographic Techniques for the Analysis of 2-[1-(Aminomethyl)cyclohexyl]butan-2-ol in Complex Preclinical Matrices

Chromatographic techniques are fundamental for the separation and quantification of this compound and its metabolites from biological matrices. The complexity of these matrices, which contain a multitude of endogenous compounds, demands highly selective and sensitive analytical methods.

Development of LC-MS/MS Methods for Quantitative Analysis of this compound

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecules in biological fluids due to its high sensitivity, selectivity, and speed. nih.gov The development of a robust LC-MS/MS method for this compound would involve meticulous optimization of several key parameters to ensure accurate and reliable measurements.

Sample Preparation: The initial step in the analytical workflow is the extraction of the analyte from the preclinical matrix (e.g., plasma, tissue homogenate). This is critical to remove interfering substances and concentrate the analyte. A generic sample preparation workflow might involve protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to achieve a clean extract.

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) is a common approach for the separation of polar compounds like this compound. The choice of a suitable C18 column and the optimization of the mobile phase composition (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with additives such as formic acid or ammonium (B1175870) formate) are crucial for achieving good peak shape and separation from matrix components.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically employed for quantification. unina.it This involves the selection of a specific precursor ion (the protonated molecule [M+H]⁺ of this compound) and one or more product ions generated through collision-induced dissociation (CID). This highly selective detection method minimizes interference from co-eluting compounds. The optimization of MS parameters such as collision energy and declustering potential is essential for maximizing signal intensity.

A hypothetical data table for a developed LC-MS/MS method is presented below:

ParameterOptimized Condition
Chromatography
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient5-95% B over 5 minutes
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (Q1)[M+H]⁺ m/z
Product Ion (Q3)Specific fragment m/z
Collision EnergyOptimized value (eV)

Chiral Chromatography for Stereoisomer Separation of this compound

The presence of stereocenters in the this compound molecule necessitates the development of chiral chromatographic methods to separate and quantify the individual enantiomers or diastereomers. Since stereoisomers can exhibit different pharmacological and toxicological profiles, their individual assessment is a regulatory requirement.

Chiral separation can be achieved using either chiral stationary phases (CSPs) or by derivatizing the analyte with a chiral reagent. CSPs are the more common approach, with various types available based on polysaccharides, proteins, or synthetic polymers. The selection of the appropriate CSP and mobile phase is determined empirically. Both normal-phase and reversed-phase chiral chromatography can be explored.

Mass Spectrometry Applications for Mechanistic Studies of this compound

Mass spectrometry is a powerful tool not only for quantification but also for elucidating the mechanisms of action and potential off-target effects of a new chemical entity.

Proteomics and Metabolomics Approaches in Response to this compound Exposure in Preclinical Models

Proteomics and metabolomics, the large-scale study of proteins and small-molecule metabolites respectively, can provide a global view of the cellular response to drug exposure. nih.govmdpi.com These "omics" technologies can help identify potential biomarkers of efficacy or toxicity and provide insights into the pharmacological pathways modulated by this compound. mdpi.com

In a typical preclinical study, a biological system (e.g., cultured cells or animal models) is exposed to the compound. Changes in the proteome and metabolome are then analyzed using high-resolution mass spectrometry coupled with liquid chromatography. nih.gov By comparing the protein and metabolite profiles of treated versus untreated groups, researchers can identify statistically significant alterations that may be linked to the compound's activity.

Investigation of Protein Adducts Formed by this compound

The formation of covalent adducts between a reactive compound or its metabolites and cellular proteins can be a mechanism of toxicity. nih.govnih.gov The investigation of protein adducts is therefore an important aspect of preclinical safety assessment. Mass spectrometry-based proteomics can be used to identify and characterize these adducts. mdpi.com This typically involves incubating the compound with liver microsomes or hepatocytes, followed by proteomic analysis to detect mass shifts in peptides corresponding to the adducted protein.

Development of Radioligand Binding Assays for this compound Target Characterization

Radioligand binding assays are a cornerstone of pharmacology for characterizing the interaction of a compound with its biological target, such as a receptor or enzyme. giffordbioscience.comnih.govspringernature.com These assays are highly sensitive and provide quantitative measures of binding affinity. nih.gov

To develop a radioligand binding assay for this compound, a radiolabeled version of the compound (e.g., with tritium (B154650) ³H or carbon-¹⁴C) would first need to be synthesized. Alternatively, a competition binding assay can be performed where the unlabeled this compound competes for binding with a known radiolabeled ligand for a specific target.

The assay involves incubating the radioligand with a preparation of the target protein (e.g., cell membranes expressing the receptor of interest) in the presence of increasing concentrations of the unlabeled test compound. The amount of radioligand bound to the target is then measured, and the data are used to determine the inhibitory constant (Ki), which is a measure of the compound's binding affinity.

A hypothetical data table for a competitive radioligand binding assay is presented below:

CompoundTarget ReceptorRadioligandKi (nM)
This compoundReceptor X[³H]-Ligand Y[Determined Value]

This table would be populated with experimental data to provide a quantitative measure of the compound's potency at its intended molecular target.

Future Research Directions and Unexplored Avenues for 2 1 Aminomethyl Cyclohexyl Butan 2 Ol

Identification of Novel Molecular Targets for 2-[1-(Aminomethyl)cyclohexyl]butan-2-ol

A primary and foundational area of future research will be the identification of the molecular targets of this compound. The structural similarity to arylcyclohexylamines, a class of compounds known to interact with the N-methyl-D-aspartate (NMDA) receptor, provides a logical starting point for investigation. mdpi.comnih.gov

Hypothesized Primary Targets and Screening Methods

Potential Target ClassSpecific ExamplesRationale/Screening Approach
Ion ChannelsNMDA Receptors, Voltage-gated ion channelsStructural similarity to known NMDA receptor antagonists like ketamine and PCP suggests this as a high-priority target. mdpi.comnih.gov Initial screening could involve radioligand binding assays and electrophysiological studies.
G-Protein Coupled Receptors (GPCRs)Opioid, Dopamine, Serotonin receptorsArylcyclohexylamines are known to have affinities for various GPCRs. taylorandfrancis.com A broad GPCR panel screening would be an efficient method to identify potential interactions.
TransportersMonoamine transporters (DAT, SERT, NET)The aminomethyl group could facilitate interaction with neurotransmitter transporters. Cellular uptake assays using cell lines expressing these transporters can be employed.

To achieve this, a multi-pronged approach combining computational and experimental methods will be essential. nih.govsemanticscholar.orgresearchgate.net

Computational Approaches: In silico methods, such as molecular docking and pharmacophore modeling, can be utilized to predict the binding affinity of this compound to a library of known protein structures, particularly those of neurological relevance. rsc.org

Biochemical and Biophysical Methods: Direct biochemical methods are crucial for validating computational predictions. nih.gov Techniques like affinity chromatography, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) can confirm direct binding to purified target proteins.

Cell-Based Assays: Phenotypic screening using high-content imaging or reporter gene assays in various cell lines can uncover cellular pathways modulated by the compound, providing clues to its molecular targets. researchgate.net

Chemical Proteomics: Advanced chemical proteomics strategies can identify the molecular targets of small molecules in an unbiased manner within complex biological systems like cell lysates or tissues. mdpi.com

Development of Advanced Research Tools and Probes Based on this compound Structure

Should this compound demonstrate potent and selective activity at a novel or valuable biological target, its chemical scaffold could serve as a template for the development of sophisticated research tools. unthsc.edudepressioncenter.org

Fluorescent Probes: By conjugating a fluorophore to a derivative of the parent compound, researchers could create probes for visualizing the target protein in cells and tissues through techniques like fluorescence microscopy and flow cytometry.

Photoaffinity Labels: Incorporation of a photoreactive group would allow for the creation of photoaffinity labels. Upon photoactivation, these probes form a covalent bond with their target protein, enabling its isolation and identification.

Biotinylated Probes for Affinity Purification: Attaching a biotin tag would facilitate the capture of the target protein and its binding partners from complex biological mixtures using streptavidin-coated beads.

The development of such chemical probes is instrumental in target validation and elucidating the broader biological context of the target protein. columbia.eduecnu.edu.cn

Challenges and Opportunities in the Fundamental Preclinical Research of this compound

The preclinical development of any novel central nervous system (CNS) active compound is fraught with challenges, and this compound would be no exception. patsnap.comnih.govacs.org

Key Preclinical Challenges and Potential Opportunities

ChallengeDescriptionOpportunity
Blood-Brain Barrier (BBB) Penetration The BBB is a significant hurdle for many potential CNS drugs. nih.gov The physicochemical properties of this compound will need to be assessed to determine its ability to cross this barrier.The lipophilic cyclohexyl group may facilitate BBB penetration. Early in vitro BBB models and in vivo pharmacokinetic studies will be crucial.
Lack of Predictive Animal Models For many CNS disorders, animal models do not accurately replicate the human condition, leading to high failure rates in clinical trials. simbecorion.combmj.comIf a novel target is identified, this could lead to the development of new, more relevant animal models based on the target's role in disease pathophysiology.
Off-Target Effects Small molecules often interact with multiple targets, which can lead to undesirable side effects.A thorough target deconvolution process using chemical proteomics and broad panel screening can identify off-targets early in development, allowing for medicinal chemistry efforts to improve selectivity.
Synthesis and Scalability The current availability of this compound is limited to research quantities. A scalable and cost-effective synthetic route will need to be developed.The development of a novel synthetic pathway could be patentable and represent a significant intellectual property asset.

Strategic Considerations for Future Academic Collaborations in this compound Research

Given the extensive and multidisciplinary nature of drug discovery, academic-industrial collaborations will be pivotal for advancing the research on this compound. drugbank.comacs.orgnih.gov

Early-Stage Discovery: Academic labs are well-positioned to conduct the initial target identification and mechanism of action studies due to their expertise in basic research and access to a wide range of biological assays. acs.org

Medicinal Chemistry and Lead Optimization: Pharmaceutical industry partners or specialized academic drug discovery centers possess the medicinal chemistry expertise and high-throughput screening capabilities required to optimize the potency, selectivity, and pharmacokinetic properties of the initial hit compound.

Preclinical and Clinical Development: The significant financial investment and regulatory expertise required for preclinical toxicology studies and clinical trials are typically the domain of pharmaceutical companies. drugbank.com

Successful collaborations will depend on clear communication, well-defined goals, and robust agreements regarding intellectual property. worldpharmatoday.com Establishing a joint steering committee with representatives from both academic and industrial partners can facilitate smooth project management and decision-making. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.